molecular formula C21H21N3O2 B11014930 2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone

2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone

Cat. No.: B11014930
M. Wt: 347.4 g/mol
InChI Key: YOPUVKAQKVRLHW-UHFFFAOYSA-N
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Description

2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone core with a 2-methyl group and a 4-[(4-phenylpiperidino)carbonyl] substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone involves multiple steps, including condensation reactions, Mannich reactions, and cyclocondensation processes. These methods yield various derivatives with potential biological activities. The synthesis often involves the use of secondary amines, formaldehyde, acrylonitrile, and other reagents to introduce desired functional groups or structural changes. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce the use of toxic reagents.

Chemical Reactions Analysis

Phthalazinone derivatives, including 2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone, undergo various chemical reactions such as Mannich reactions, cyclocondensation, and reactions with diazomethane. These reactions often involve the interaction with reagents like formaldehyde, secondary amines, and acrylonitrile, leading to a wide range of products with diverse structures and potential biological activities. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone has several scientific research applications. It is used in the synthesis of related compounds with potential biological activities. The compound’s structure allows for modifications that can lead to the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone can be compared with other phthalazinone derivatives and similar compounds. Some similar compounds include 2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]phenyl-1(2H)-phthalazinone and other derivatives with different substituents on the phthalazinone core. These compounds share similar chemical properties and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-methyl-4-(4-phenylpiperidine-1-carbonyl)phthalazin-1-one

InChI

InChI=1S/C21H21N3O2/c1-23-20(25)18-10-6-5-9-17(18)19(22-23)21(26)24-13-11-16(12-14-24)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3

InChI Key

YOPUVKAQKVRLHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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